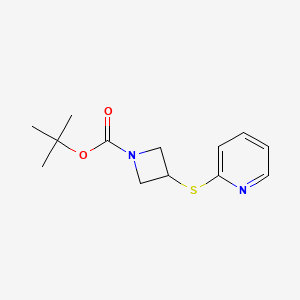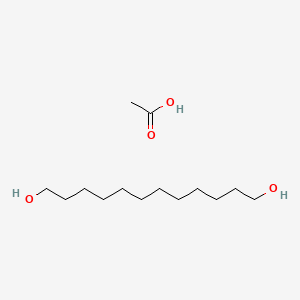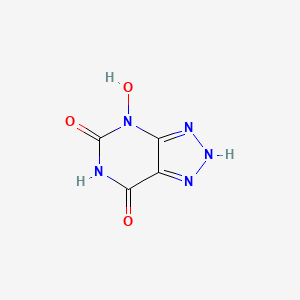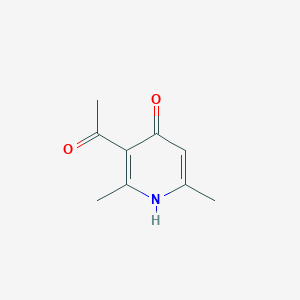![molecular formula C12H14Cl2N2OS2 B14010852 3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 26367-12-4](/img/structure/B14010852.png)
3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a thione group and substituted with a dichlorophenyl and hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione derivatives typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine-2-thione compounds . Another common method involves the reaction of isothiocyanates with amines in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of thiadiazine-2-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-2-thione derivatives have found numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit antimicrobial, antifungal, and antiparasitic activities.
Medicine: Thiadiazine-2-thione derivatives are investigated for their potential as antituberculosis, anticancer, and antiepileptic agents
Industry: These compounds are used in the development of herbicides, insecticides, and miticides.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione derivatives involves interaction with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the substituents on the thiadiazine ring and the target organism or cell type .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the dichlorophenyl and hydroxyethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
26367-12-4 |
|---|---|
Formule moléculaire |
C12H14Cl2N2OS2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
3-[(2,4-dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H14Cl2N2OS2/c13-10-2-1-9(11(14)5-10)6-16-7-15(3-4-17)8-19-12(16)18/h1-2,5,17H,3-4,6-8H2 |
Clé InChI |
MPLCKTDCTHAWSG-UHFFFAOYSA-N |
SMILES canonique |
C1N(CSC(=S)N1CC2=C(C=C(C=C2)Cl)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


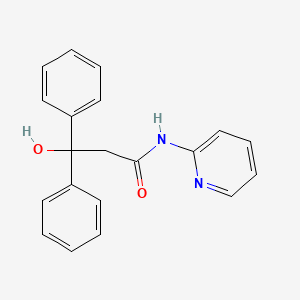
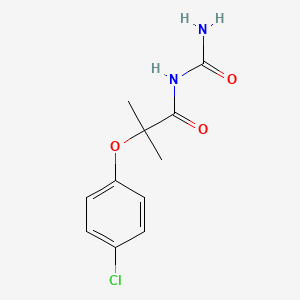
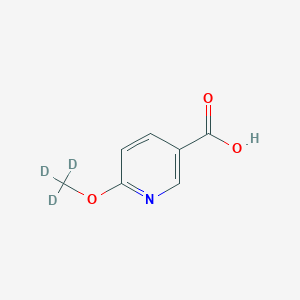
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
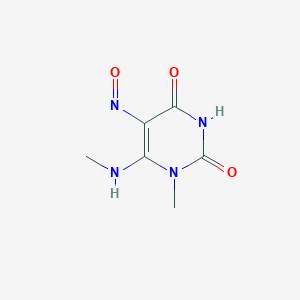
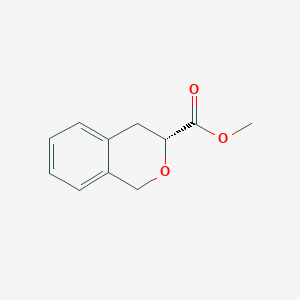
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
